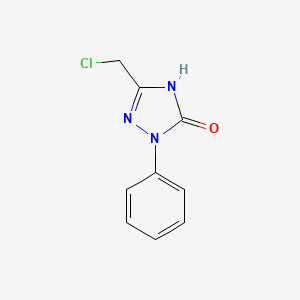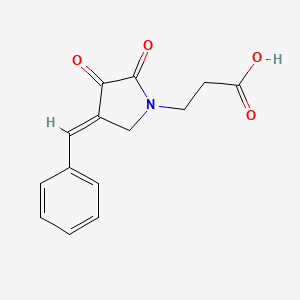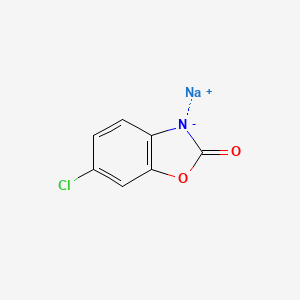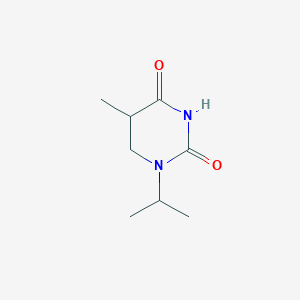
4,6-Dichloro-2-propylpyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-propylpyrimidin-5-amine is an organic compound with the molecular formula C7H9Cl2N3S. It is a pyrimidine derivative, characterized by the presence of two chlorine atoms at positions 4 and 6, a propyl group at position 2, and an amine group at position 5. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including anticoagulant drugs like Ticagrelor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-propylpyrimidin-5-amine typically involves the reaction of 4,6-dichloropyrimidine with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-propylpyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The propyl group can undergo oxidation to form sulfoxides or sulfones, while the amine group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
- Substituted pyrimidines with various functional groups.
- Oxidized products like sulfoxides and sulfones.
- Reduced amines .
Scientific Research Applications
4,6-Dichloro-2-propylpyrimidin-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of bioactive compounds.
Medicine: An intermediate in the production of anticoagulant drugs like Ticagrelor.
Industry: Utilized in the manufacture of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-propylpyrimidin-5-amine is primarily related to its role as an intermediate in drug synthesis. In the case of Ticagrelor, it acts by inhibiting the P2Y12 receptor on platelets, preventing platelet aggregation and thrombus formation. The molecular targets and pathways involved include the inhibition of ADP-induced platelet activation .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-propylthiopyrimidine-5-amine: Similar structure but with a thiol group instead of an amine.
4,6-Dichloro-2-(propylsulfonyl)pyrimidin-5-amine: Contains a sulfonyl group instead of a thiol or amine.
Uniqueness
4,6-Dichloro-2-propylpyrimidin-5-amine is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of anticoagulant drugs. Its ability to undergo various chemical reactions also adds to its versatility in organic synthesis .
Properties
CAS No. |
61456-97-1 |
|---|---|
Molecular Formula |
C7H9Cl2N3 |
Molecular Weight |
206.07 g/mol |
IUPAC Name |
4,6-dichloro-2-propylpyrimidin-5-amine |
InChI |
InChI=1S/C7H9Cl2N3/c1-2-3-4-11-6(8)5(10)7(9)12-4/h2-3,10H2,1H3 |
InChI Key |
FXNOWTILMCMPCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(C(=N1)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)
![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)

![N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate](/img/structure/B12916366.png)




